molecular formula C9H7BrO2S2 B1462410 Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate CAS No. 2055722-78-4

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

Cat. No.: B1462410
CAS No.: 2055722-78-4
M. Wt: 291.2 g/mol
InChI Key: TUHICDLJBHTOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrO2S2 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity . This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding the compound’s behavior in different biological systems and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHICDLJBHTOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.